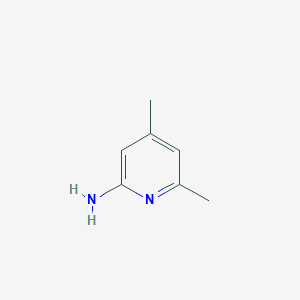

2-Amino-4,6-dimethylpyridine

Description

The exact mass of the compound 2-Amino-4,6-dimethylpyridine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10731. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-4,6-dimethylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4,6-dimethylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-5-3-6(2)9-7(8)4-5/h3-4H,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRBUBVKGJRPRRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9052189 | |

| Record name | 2-Amino-4,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5407-87-4 | |

| Record name | 2-Amino-4,6-dimethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5407-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4,6-dimethylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005407874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-AMINO-4,6-DIMETHYLPYRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10731 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyridinamine, 4,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Amino-4,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dimethyl-2-pyridylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.064 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-4,6-DIMETHYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NVZ9DW9Q5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-4,6-dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Amino-4,6-dimethylpyridine, a key intermediate in the development of pharmaceuticals and agrochemicals. This document details a robust synthesis protocol, thorough characterization data, and visual representations of the chemical processes and workflows.

Synthesis of 2-Amino-4,6-dimethylpyridine

A prevalent and effective method for the synthesis of 2-Amino-4,6-dimethylpyridine involves a two-step process commencing with 3-aminocrotonitrile. This procedure is notable for its relatively high yield and purity of the final product.[1]

Synthesis Pathway

The synthesis proceeds through an initial reaction of 3-aminocrotonitrile in acetic acid to form an intermediate, 6-amino-2,4-dimethyl-3-pyridinecarbonitrile. This intermediate is then subjected to hydrolysis and decarboxylation using concentrated sulfuric acid to yield the final product, 2-Amino-4,6-dimethylpyridine.[1]

Experimental Protocol

Step 1: Synthesis of 6-amino-2,4-dimethyl-3-pyridinecarbonitrile (Intermediate) [1]

-

In a 10L glass reaction kettle, add 10.6L of acetic acid at a temperature of 20-25°C.

-

With stirring, add 2.13 kg (25.9 mol) of 3-aminocrotonitrile in four batches of 0.53 kg every half hour.

-

After the addition is complete, slowly heat the mixture to 120-130°C and maintain a reflux with stirring for 2 hours.

-

Cool the reaction liquid to 70°C and concentrate the acetic acid under reduced pressure until no more liquid distills.

-

Slowly add the concentrated solution to crushed ice.

-

While stirring, add a sodium hydroxide solution dropwise to adjust the pH of the reaction solution to 8-9, precipitating a white solid.

-

Filter the solid via suction filtration.

-

Wash the filter cake by suspending it in pure water (3-4 L/kg of 3-aminocrotonitrile) for 30 minutes. Repeat the washing step once.

-

Dry the solid at 60°C for 24 hours to obtain the intermediate, 6-amino-2,4-dimethyl-3-pyridinecarbonitrile.

Step 2: Synthesis of 2-Amino-4,6-dimethylpyridine [1]

-

Prepare a solution of 98% concentrated sulfuric acid. The molar ratio of sulfuric acid to the intermediate should be between 4:1 and 6:1.

-

Add the intermediate from Step 1 to the concentrated sulfuric acid solution in batches every half hour.

-

After the addition is complete, heat the mixture to 160-180°C and maintain for 24 hours.

-

Cool the reaction to 120°C and quench by the dropwise addition of pure water.

-

Pour the reaction liquid into crushed ice.

-

Adjust the pH to 8-9 by the dropwise addition of a sodium hydroxide solution while stirring.

-

Extract the product with toluene multiple times.

-

Combine the upper organic phases and wash sequentially with a saturated sodium chloride solution.

-

Dry the organic phase with magnesium sulfate, filter, and concentrate to obtain the crude product.

Purification: [1]

-

Perform a reduced pressure solid distillation of the crude product. Control the vacuum at 5 mmHg and collect the fraction distilling at 96-98°C.

-

Melt the collected fraction by heating to 70°C.

-

Add isopropyl ether (2L per kg of fraction) with stirring and reflux for 30 minutes.

-

Cool to room temperature, then place in a freezer at -5 to -10°C for 4 hours to crystallize.

-

Collect the white crystals by suction filtration and dry under vacuum at 40°C for 24 hours.

Yield and Purity

| Parameter | Value | Reference |

| Total Yield | >70% | [1] |

| GC Purity | >99% | [1] |

Characterization of 2-Amino-4,6-dimethylpyridine

The synthesized 2-Amino-4,6-dimethylpyridine can be characterized using various spectroscopic and physical methods to confirm its identity and purity.

General Characterization Workflow

Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₀N₂ | [2] |

| Molecular Weight | 122.17 g/mol | [2] |

| Melting Point | 63-64 °C | |

| Boiling Point | 235 °C | [2] |

| Appearance | White to off-white crystalline powder | [2] |

Spectroscopic Data

¹H NMR (90 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| 6.35 | Aromatic H |

| 6.13 | Aromatic H |

| 4.4 | NH₂ |

| 2.325 | CH₃ |

| 2.168 | CH₃ |

| Data sourced from ChemicalBook.[1] |

¹³C NMR (CDCl₃)

| Chemical Shift (ppm) |

| 158.59 |

| 156.32 |

| 148.94 |

| 114.40 |

| 105.89 |

| 23.80 |

| 20.81 |

| Data sourced from ChemicalBook.[1] |

Infrared (IR) Spectroscopy

An IR spectrum of 2-Amino-4,6-dimethylpyridine is available through the NIST Chemistry WebBook and other sources.[3] Key absorptions are expected for N-H stretching of the amine, C-H stretching of the methyl and aromatic groups, and C=C and C=N stretching of the pyridine ring.

Mass Spectrometry (GC-MS)

| m/z (Top Peak) | m/z (2nd Highest) | m/z (3rd Highest) |

| 122 | 94 | 95 |

| Data sourced from PubChem.[4] |

This guide provides researchers and professionals with the essential information for the synthesis and comprehensive characterization of 2-Amino-4,6-dimethylpyridine, facilitating its application in further research and development.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4,6-dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-4,6-dimethylpyridine, a key building block in medicinal chemistry and materials science. The following sections detail its fundamental characteristics, present quantitative data in a structured format, and outline the experimental methodologies for their determination.

Core Physicochemical Properties

2-Amino-4,6-dimethylpyridine, also known as 6-amino-2,4-lutidine, is a substituted pyridine with the chemical formula C₇H₁₀N₂. Its structure, featuring an amino group and two methyl groups on the pyridine ring, imparts specific physicochemical characteristics that are crucial for its application in synthesis and drug design.

Quantitative Data Summary

The key physicochemical parameters of 2-Amino-4,6-dimethylpyridine are summarized in the tables below for easy reference and comparison.

| Identifier | Value | Source |

| IUPAC Name | 4,6-dimethylpyridin-2-amine | PubChem[1] |

| CAS Number | 5407-87-4 | ChemicalBook[2], PubChem[1] |

| Molecular Formula | C₇H₁₀N₂ | ChemicalBook[2], PubChem[1] |

| Molecular Weight | 122.17 g/mol | ChemicalBook[2], PubChem[1] |

| Property | Value | Type | Source |

| Melting Point | 63-64 °C | Experimental | ChemicalBook[2][3] |

| Boiling Point | 235 °C | Experimental | ChemicalBook[2][3] |

| pKa (Conjugate Acid) | 7.62 ± 0.35 | Predicted | ChemicalBook[2] |

| logP (Octanol-Water) | 1.3 | Computed | PubChem[1] |

| Aqueous Solubility | Slightly soluble | Qualitative | Fisher Scientific[4] |

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the key physicochemical properties of 2-Amino-4,6-dimethylpyridine.

Melting Point Determination

The melting point of a solid organic compound is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered 2-Amino-4,6-dimethylpyridine is packed into a thin-walled capillary tube, sealed at one end.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube filled with a high-boiling point oil or a calibrated melting point apparatus).

-

Heating and Observation: The heating bath is heated slowly and uniformly. The temperature at which the solid first begins to melt (the first appearance of liquid) and the temperature at which the entire sample becomes a clear liquid are recorded. This range represents the melting point of the substance. For high accuracy, a slow heating rate (1-2 °C per minute) near the expected melting point is crucial.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology: Distillation Method

-

Apparatus Setup: A small quantity of 2-Amino-4,6-dimethylpyridine is placed in a distillation flask. A thermometer is positioned so that its bulb is just below the level of the side arm leading to the condenser.

-

Heating: The flask is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb before entering the condenser.

-

Temperature Reading: The temperature at which a constant stream of distillate is collected is recorded as the boiling point. It is important to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

pKa Determination

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For an amine like 2-Amino-4,6-dimethylpyridine, the pKa refers to its conjugate acid.

Methodology: Potentiometric Titration

-

Solution Preparation: A known concentration of 2-Amino-4,6-dimethylpyridine is dissolved in a suitable solvent, typically water or a mixed aqueous-organic solvent system.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.

logP (Octanol-Water Partition Coefficient) Determination

The logP value is a measure of a compound's lipophilicity and is a critical parameter in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Shake-Flask Method

-

Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, typically at pH 7.4 for physiological relevance) are pre-saturated with each other by vigorous shaking followed by separation.

-

Partitioning: A known amount of 2-Amino-4,6-dimethylpyridine is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a separatory funnel and shaken vigorously for a set period to allow for equilibrium to be reached.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Aqueous Solubility Determination

Aqueous solubility is a fundamental property that affects a compound's bioavailability and formulation.

Methodology: Shake-Flask Method

-

Equilibration: An excess amount of solid 2-Amino-4,6-dimethylpyridine is added to a known volume of water in a sealed flask.

-

Shaking: The flask is agitated at a constant temperature for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Separation: The undissolved solid is removed from the solution by filtration or centrifugation.

-

Concentration Measurement: The concentration of the dissolved compound in the clear aqueous solution is determined using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy). The resulting concentration is the aqueous solubility of the compound at that temperature.

Visualizations

Experimental Workflow for Physicochemical Profiling

The following diagram illustrates a typical workflow for the experimental determination of the key physicochemical properties of a compound like 2-Amino-4,6-dimethylpyridine.

Caption: Workflow for Physicochemical Property Determination.

References

- 1. 2-Amino-4,6-dimethylpyridine | C7H10N2 | CID 21507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-4,6-dimethylpyridine CAS#: 5407-87-4 [m.chemicalbook.com]

- 3. 2-Amino-4,6-dimethylpyridine | 5407-87-4 [chemicalbook.com]

- 4. 4-Amino-2,6-dimethylpyridine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to 2-Amino-4,6-dimethylpyridine (CAS: 5407-87-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,6-dimethylpyridine, also known as 6-Amino-2,4-lutidine, is a heterocyclic amine that serves as a versatile building block in organic and medicinal chemistry. Its distinct structural features, including a nucleophilic amino group and a basic pyridine nitrogen atom, make it a valuable precursor for the synthesis of a wide range of more complex molecules. This compound has garnered significant interest in the pharmaceutical and agrochemical industries as a key intermediate for the development of novel therapeutic agents and other biologically active compounds.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties, spectral data, synthesis, and potential applications of 2-Amino-4,6-dimethylpyridine, with a focus on detailed experimental protocols and its role in relevant biological pathways.

Physicochemical and Spectral Data

The fundamental properties of 2-Amino-4,6-dimethylpyridine are summarized in the tables below, providing a ready reference for laboratory use.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 5407-87-4 | [3][4] |

| Molecular Formula | C₇H₁₀N₂ | [3][4] |

| Molecular Weight | 122.17 g/mol | [4] |

| Appearance | White to light brown crystalline powder | [3][5] |

| Melting Point | 63-64 °C | [3][6] |

| Boiling Point | 235 °C | [3][6] |

| Density (estimate) | 1.0959 g/cm³ | [3] |

| pKa | 7.62 ± 0.35 (Predicted) | [3] |

| logP (Octanol/Water Partition Coefficient) | 1.281 (Calculated) | [7] |

| Water Solubility (log₁₀WS in mol/L) | -1.82 (Calculated) | [7] |

| Refractive Index (estimate) | 1.6100 | [3] |

| Storage Temperature | Room temperature, in a dark, inert atmosphere | [3] |

Spectral Data

| Spectrum Type | Key Peaks/Shifts | Reference(s) |

| ¹H NMR (90 MHz, CDCl₃) | δ (ppm): 6.35, 6.13, 4.4 (NH₂), 2.325 (CH₃), 2.168 (CH₃) | [8] |

| ¹³C NMR (in CDCl₃) | δ (ppm): 158.59, 156.32, 148.94, 114.40, 105.89, 23.80, 20.81 | [8] |

| Infrared (IR) | The NIST WebBook provides access to the evaluated infrared reference spectrum from the Coblentz Society collection. | [9] |

| Mass Spectrometry (MS) | The NIST Chemistry WebBook indicates the availability of mass spectrum data (electron ionization). | [9] |

Synthesis and Purification

A reliable and high-yielding synthesis is crucial for the application of 2-Amino-4,6-dimethylpyridine in further chemical transformations. A detailed protocol adapted from patent literature is provided below.

Experimental Protocol: Synthesis of 2-Amino-4,6-dimethylpyridine

This protocol describes a two-step synthesis starting from 3-aminocrotononitrile with a total yield of over 70% and a final purity of >99%.[10]

Step 1: Synthesis of Intermediate 6-Amino-2,4-dimethyl-3-pyridinecarbonitrile

-

Reaction Setup: In a 10L glass reaction vessel equipped with a mechanical stirrer, add 10.6L of acetic acid at 20-25 °C.

-

Addition of Reactant: While stirring, add 2.13 kg (25.9 mol) of 3-aminocrotononitrile in four equal portions of 0.53 kg every 30 minutes.

-

Reaction: After the addition is complete, slowly heat the mixture to 120-130 °C and maintain a reflux with stirring for 2 hours.

-

Work-up:

-

Cool the reaction mixture to 70 °C.

-

Concentrate the acetic acid under reduced pressure until no more liquid distills.

-

Slowly add the concentrated residue to crushed ice.

-

While stirring, add a sodium hydroxide solution dropwise to adjust the pH of the mixture to 8-9, which will cause a white solid to precipitate.

-

Collect the solid by suction filtration.

-

Wash the filter cake by suspending it in pure water (3-4 L per kg of the initial 3-aminocrotononitrile) and stirring for 30 minutes. Repeat this washing step once more.

-

Dry the solid under vacuum at 60 °C for 24 hours to obtain the intermediate, 6-amino-2,4-dimethyl-3-pyridinecarbonitrile.

-

Step 2: Synthesis and Purification of 2-Amino-4,6-dimethylpyridine

-

Reaction Setup: Prepare a solution of 98% concentrated sulfuric acid. The molar ratio of sulfuric acid to the intermediate from Step 1 should be between 4:1 and 6:1.

-

Addition of Intermediate: Add the intermediate from Step 1 to the sulfuric acid solution in batches every 30 minutes.

-

Reaction: After the addition is complete, heat the mixture to 160-180 °C and maintain this temperature for 24 hours.

-

Quenching and Extraction:

-

Cool the reaction mixture to 120 °C and slowly add pure water dropwise to quench the reaction.

-

Pour the quenched reaction mixture into crushed ice.

-

Adjust the pH to 8-9 by the dropwise addition of a sodium hydroxide solution while stirring.

-

Extract the aqueous mixture multiple times with toluene.

-

Combine the organic (toluene) layers.

-

-

Purification of Crude Product:

-

Wash the combined organic layers with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the magnesium sulfate by filtration.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Final Purification:

-

Distillation: Perform a reduced pressure distillation of the crude product. Collect the fraction at 96-98 °C under a vacuum of 5 mmHg.

-

Recrystallization: Dissolve the collected fraction in isopropyl ether by heating to 70 °C. Allow the solution to cool to room temperature, then place it in a freezer at -5 to -10 °C for 4 hours to induce crystallization. Collect the white crystals by suction filtration and dry them under vacuum at 40 °C for 24 hours to yield high-purity 2-amino-4,6-dimethylpyridine.[10]

-

Applications in Drug Development and Chemical Synthesis

2-Amino-4,6-dimethylpyridine is a valuable starting material for the synthesis of various heterocyclic compounds with demonstrated or potential therapeutic activities.

Synthesis of Quinolines and Quinoxalines

The following diagram illustrates a plausible workflow for the synthesis of a quinoline derivative from 2-Amino-4,6-dimethylpyridine. This would involve the in-situ formation of an ortho-aminoaryl ketone or aldehyde functionality from the aminopyridine, followed by condensation with a compound containing an active methylene group.

Antileishmanial Activity

Derivatives of 2-Amino-4,6-dimethylpyridine have shown potent inhibitory effects against Leishmania mexicana.[3] A furan-2-carboxamide derivative demonstrated significant reduction in parasite burden in in vivo studies with BALB/c mice.[3] The proposed mechanism of action involves the reduction of protein and DNA synthesis in the parasite.[3] Further studies on N-pyridinylimidazolidinone derivatives suggest interference with the parasite's phospholipase A2 (PLA2) activity.[6]

The following is a generalized protocol for assessing the in vitro antileishmanial activity of compounds derived from 2-Amino-4,6-dimethylpyridine, based on published methodologies.

-

Parasite Culture: Culture Leishmania promastigotes in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) at 25 °C.

-

Promastigote Proliferation Assay (MTT Assay):

-

In a 96-well microtiter plate, seed promastigotes at a density of 1 x 10⁶ cells/well.

-

Add the test compounds at various concentrations (e.g., from a stock solution in DMSO, ensuring the final DMSO concentration is non-toxic to the parasites). Include a negative control (DMSO) and a positive control (e.g., Amphotericin B).

-

Incubate the plates for 48-72 hours at 25 °C.

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a further 4 hours.

-

Add a solubilizing agent (e.g., SDS in HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the IC₅₀ value (the concentration of the compound that inhibits parasite growth by 50%).

-

-

Amastigote Assay:

-

Infect a macrophage cell line (e.g., J774.A1) with promastigotes and incubate to allow differentiation into amastigotes within the macrophages.

-

Add the test compounds at various concentrations.

-

After a suitable incubation period, fix and stain the cells (e.g., with Giemsa stain).

-

Determine the number of amastigotes per macrophage by microscopy.

-

Calculate the IC₅₀ value.

-

Biological Signaling Pathways

While 2-Amino-4,6-dimethylpyridine itself is primarily a building block, its derivatives are designed to interact with specific biological targets. Understanding these pathways is crucial for rational drug design.

Fibroblast Growth Factor Receptor 4 (FGFR4) Signaling

Derivatives of 2-amino-4,6-dimethylpyrimidine have been designed as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a receptor tyrosine kinase.[8] Aberrant FGFR4 signaling is implicated in the progression of certain cancers, such as hepatocellular carcinoma.[12] FGFR4 inhibitors can block the downstream signaling cascade that promotes cell proliferation and survival.

Cyclooxygenase (COX) Pathway and Prostaglandin Synthesis

2-Amino-4,6-dimethylpyridine has been described as a nonsteroidal anti-inflammatory drug (NSAID) that inhibits the production of prostaglandins by binding to the cyclooxygenase (COX) enzyme.[11] COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandin H₂ (PGH₂), a precursor for various prostaglandins involved in inflammation.

Analytical Methods

Accurate and precise analytical methods are essential for quality control and for monitoring reactions involving 2-Amino-4,6-dimethylpyridine. While a specific validated method for this compound is not widely published, the following protocols are based on standard methods for similar analytes.

High-Performance Liquid Chromatography (HPLC) Method (Proposed)

This proposed reverse-phase HPLC method should be suitable for the purity assessment of 2-Amino-4,6-dimethylpyridine. Method validation (including linearity, accuracy, precision, and specificity) would be required for routine use.

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Gradient: A suitable gradient starting from a high percentage of Mobile Phase A and increasing the proportion of Mobile Phase B over time to ensure elution of the compound and any impurities.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) Method (Proposed)

Due to the polar nature of the amino group, derivatization is recommended for robust GC analysis.

-

Derivatization Agent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

-

Derivatization Protocol:

-

Dry an accurately weighed sample (approx. 1 mg) under a stream of nitrogen.

-

Add 100 µL of the derivatization agent and 100 µL of a suitable solvent (e.g., acetonitrile or pyridine).

-

Heat the mixture in a sealed vial (e.g., at 70-100 °C) for a specified time (e.g., 1-4 hours) to ensure complete derivatization.

-

-

GC System: A standard GC-MS system.

-

Column: A non-polar or medium-polarity column, such as a 5% phenyl methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280-300 °C) to elute the derivatized compound and any byproducts.

-

Injector and Detector: Use a split/splitless injector and a mass spectrometer in electron ionization (EI) mode.

Safety Information

2-Amino-4,6-dimethylpyridine should be handled with appropriate safety precautions in a laboratory setting.

-

Signal Word: Warning[6]

-

Hazard Statements:

-

Precautionary Statements:

-

Personal Protective Equipment (PPE): Dust mask (e.g., N95), eye shields, and gloves.[6]

-

Storage: Keep in a dark place, under an inert atmosphere, at room temperature.[3] Store in a well-ventilated place and keep the container tightly closed.[13]

Conclusion

2-Amino-4,6-dimethylpyridine is a compound of significant interest due to its utility as a synthetic intermediate in the creation of biologically active molecules. Its straightforward synthesis and versatile reactivity make it a valuable tool for medicinal chemists and drug development professionals. The information provided in this guide, from its fundamental properties to detailed experimental considerations and its role in relevant biological pathways, is intended to support further research and development efforts leveraging this important chemical scaffold. As with any chemical substance, proper handling and safety precautions are paramount.

References

- 1. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.cn]

- 2. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Skraup reaction - Wikipedia [en.wikipedia.org]

- 4. acgpubs.org [acgpubs.org]

- 5. prepchem.com [prepchem.com]

- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 7. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 8. 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 10. iipseries.org [iipseries.org]

- 11. Frontiers | Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer [frontiersin.org]

- 12. mdpi.com [mdpi.com]

- 13. synarchive.com [synarchive.com]

Spectroscopic Profile of 2-Amino-4,6-dimethylpyridine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-4,6-dimethylpyridine, a key building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 2-Amino-4,6-dimethylpyridine.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 6.35 | H-3/H-5 (aromatic) |

| 6.13 | H-3/H-5 (aromatic) |

| 4.40 (br s) | -NH₂ |

| 2.33 | -CH₃ (at C4/C6) |

| 2.17 | -CH₃ (at C4/C6) |

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 158.59 | C2 |

| 156.32 | C4/C6 |

| 148.94 | C4/C6 |

| 114.40 | C3/C5 |

| 105.89 | C3/C5 |

| 23.80 | -CH₃ |

| 20.81 | -CH₃ |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| 3450 - 3300 | N-H stretching (asymmetric and symmetric) |

| 3100 - 3000 | C-H stretching (aromatic) |

| 2980 - 2850 | C-H stretching (methyl) |

| 1640 - 1590 | N-H bending (scissoring) |

| 1600 - 1450 | C=C and C=N ring stretching |

| 1470 - 1430 | C-H bending (methyl, asymmetric) |

| 1380 - 1365 | C-H bending (methyl, symmetric) |

| 850 - 750 | C-H out-of-plane bending (aromatic) |

Table 4: Mass Spectrometry (MS) Data

| m/z | Proposed Fragment |

| 122 | [M]⁺ (Molecular Ion) |

| 107 | [M - CH₃]⁺ |

| 94 | [M - HCN - H]⁺ or [M - N₂H₂]⁺ |

| 95 | [M - HCN]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of 2-Amino-4,6-dimethylpyridine was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition Parameters:

-

Spectral Width: 16 ppm

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Pulse Width: 30°

-

-

¹³C NMR Acquisition Parameters:

-

Spectral Width: 250 ppm

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Pulse Program: Standard proton-decoupled pulse sequence.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of 2-Amino-4,6-dimethylpyridine (1-2 mg) was finely ground with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Background: A spectrum of the pure KBr pellet was recorded as the background and automatically subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of 2-Amino-4,6-dimethylpyridine was prepared in methanol.

-

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system equipped with an Electron Ionization (EI) source was used.

-

Data Acquisition:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Range: m/z 40 - 200

-

GC Column: A non-polar capillary column (e.g., DB-5ms) was used for separation.

-

Carrier Gas: Helium

-

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of 2-Amino-4,6-dimethylpyridine.

Caption: Workflow for the spectroscopic characterization of 2-Amino-4,6-dimethylpyridine.

Crystal Structure Analysis of 2-Amino-4,6-dimethylpyrimidine: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the crystal structure analysis of 2-amino-4,6-dimethylpyrimidine. While the initial focus was on the pyridine analog, publicly available crystallographic data is more robust for the closely related 2-amino-4,6-dimethylpyrimidine. This compound is a significant heterocyclic amine with applications in medicinal chemistry and materials science. Understanding its three-dimensional structure is crucial for predicting its physicochemical properties, designing novel derivatives with enhanced biological activity, and controlling its solid-state properties. This guide will delve into the crystallographic data of various forms of 2-amino-4,6-dimethylpyrimidine, detail the experimental protocols for its structural determination, and provide a visual workflow of the analytical process.

Quantitative Crystallographic Data

The crystal structure of 2-amino-4,6-dimethylpyrimidine has been determined in several different forms, including as a cation in a salt and as a component in a co-crystal. The following tables summarize the key crystallographic parameters for these structures, allowing for easy comparison.

Table 1: Crystallographic Data for 2-Amino-4,6-dimethylpyrimidinium Compounds

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

| 2-Amino-4,6-dimethylpyrimidinium dihydrogenphosphate[1] | C₆H₁₀N₃⁺·H₂PO₄⁻ | Monoclinic | P2₁/n | 11.743(2) | 4.8266(10) | 16.940(3) | 95.55(3) | 955.6(3) | 4 |

| 2-Amino-4,6-dimethylpyrimidine–sorbic acid (1/1)[2] | C₆H₉N₃·C₆H₈O₂ | Triclinic | Pī | 7.8441(6) | - | - | - | - | - |

Table 2: Selected Bond Lengths and Angles for 2-Amino-4,6-dimethylpyrimidinium Cation

| Feature | Bond/Angle | Length (Å) / Angle (°) |

| Bond Lengths | C-N (pyrimidine ring, avg.) | ~1.34 |

| C-C (pyrimidine ring, avg.) | ~1.38 | |

| C-N (amino group) | ~1.33 | |

| Bond Angles | N-C-N (pyrimidine ring) | ~125° |

| C-N-C (pyrimidine ring) | ~115° |

Note: The data in Table 2 are generalized from typical pyrimidine structures and the provided search results. For precise values, direct consultation of the crystallographic information files (CIFs) is recommended.

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound, followed by X-ray diffraction data collection and structure refinement.

Synthesis and Crystallization

The synthesis of 2-amino-4,6-dimethylpyrimidine can be achieved through the reaction of a guanidine salt with acetyl acetone in an aqueous alkaline medium.[3]

Example Synthesis Protocol:

-

To 250 parts of water, add 135.5 parts of guanidine nitrate and 33.5 parts of sodium carbonate.[3]

-

Add 100 parts of acetyl acetone to the slurry.[3]

-

Heat the mixture to 95-100 °C for two hours, during which time large crystals will form.[3]

-

Cool the slurry to room temperature and dilute it with water.[3]

-

Further cool the solution to 10 °C, hold for one hour, and then filter to collect the crystals.[3]

-

The collected crystals can be purified by recrystallization from a suitable solvent, such as isopropyl ether, to obtain high-purity white crystals of 2-amino-4,6-dimethylpyridine.[4]

X-ray Diffraction Data Collection

Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement within a crystal.

General Data Collection Protocol:

-

A suitable single crystal of the compound is selected and mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and protect it from X-ray damage.

-

The diffractometer, equipped with a radiation source (e.g., Mo Kα radiation, λ = 0.71073 Å), is used to irradiate the crystal.[1][2]

-

As the crystal is rotated, a series of diffraction patterns are collected by a detector (e.g., a CCD detector).[1]

-

The collected data are then processed to yield a set of reflection intensities and their corresponding Miller indices (h,k,l).

Structure Solution and Refinement

The final step is to solve the crystal structure from the diffraction data.

Structure Solution and Refinement Protocol:

-

The space group of the crystal is determined from the symmetry of the diffraction pattern.

-

Initial atomic positions are determined using direct methods or Patterson methods.

-

The structural model is then refined against the experimental data using least-squares methods. This process adjusts the atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.

-

The quality of the final structure is assessed using metrics such as the R-factor.

Experimental Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of a small molecule like 2-amino-4,6-dimethylpyrimidine.

Caption: Workflow for Crystal Structure Analysis.

This guide provides a foundational understanding of the crystal structure analysis of 2-amino-4,6-dimethylpyrimidine. For drug development professionals and researchers, this information is pivotal for structure-activity relationship (SAR) studies, polymorph screening, and the rational design of new chemical entities.

References

- 1. 2-Amino-4,6-dimethylpyrimidinium dihydrogenphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]

- 4. CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of 2-Amino-4,6-dimethylpyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies for determining the solubility of 2-Amino-4,6-dimethylpyridine in various organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on the experimental protocols necessary to generate such data, ensuring accuracy and reproducibility in a research and development setting.

Introduction to 2-Amino-4,6-dimethylpyridine

2-Amino-4,6-dimethylpyridine, also known as 6-Amino-2,4-lutidine, is a heterocyclic organic compound with the chemical formula C₇H₁₀N₂.[1][2] It presents as a white to light brown crystalline powder.[3] Key physical and chemical properties are summarized below:

-

CAS Number: 5407-87-4[1]

-

Molecular Weight: 122.17 g/mol [1]

-

Melting Point: 63-64 °C[1]

-

Boiling Point: 235 °C[1]

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental aspect of chemical research. The following are detailed experimental protocols that can be employed to quantitatively measure the solubility of 2-Amino-4,6-dimethylpyridine in organic solvents.

This gravimetric method is a widely recognized and accurate technique for determining the equilibrium solubility of a solid in a liquid.[4]

Objective: To determine the mass of 2-Amino-4,6-dimethylpyridine that dissolves in a specific volume of a given organic solvent at a constant temperature to achieve a saturated solution.

Materials:

-

High-purity 2-Amino-4,6-dimethylpyridine

-

Selected organic solvents (e.g., hexane, toluene, ethanol, acetone, ethyl acetate, etc.)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm pore size), pre-equilibrated at the experimental temperature

-

Pre-weighed vials

Procedure:

-

Sample Preparation: Add an excess amount of solid 2-Amino-4,6-dimethylpyridine to a known volume of the selected organic solvent in a sealed container. The excess solid is crucial to ensure that equilibrium is reached and a saturated solution is formed.

-

Equilibration: Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution becomes constant.

-

Phase Separation: Once equilibrium is achieved, allow the mixture to stand undisturbed at the experimental temperature for a sufficient time to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette. Immediately filter the solution using a syringe filter into a pre-weighed container. The filter and syringe should also be at the experimental temperature to prevent precipitation of the solute.[4]

-

Solvent Evaporation and Mass Determination: Accurately weigh the container with the filtered saturated solution. Evaporate the solvent from the solution. This can be achieved by placing the container in an oven at a temperature below the boiling point of the solvent and the melting point of the solute, or by using a rotary evaporator.[4]

-

Final Weighing: Once the solvent is completely removed, cool the container in a desiccator and weigh it again. The difference in mass corresponds to the mass of dissolved 2-Amino-4,6-dimethylpyridine.

-

Calculation: Calculate the solubility in terms of g/L or mol/L.

For a more rapid or higher-throughput approach, the concentration of the saturated solution can be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectrophotometry.

2.2.1. High-Performance Liquid Chromatography (HPLC) Method

HPLC is a sensitive and selective method for determining the concentration of a solute in a solution.[5][6]

Objective: To determine the concentration of 2-Amino-4,6-dimethylpyridine in a saturated solution using HPLC with an external standard calibration.

Procedure:

-

Prepare Saturated Solution: Follow steps 1-3 of the Equilibrium (Shake-Flask) Method.

-

Prepare Calibration Standards: Prepare a series of standard solutions of 2-Amino-4,6-dimethylpyridine of known concentrations in the solvent of interest.

-

Generate Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a graph of peak area versus concentration to create a calibration curve.

-

Sample Analysis: Withdraw a known volume of the clear, filtered supernatant from the saturated solution. Dilute the sample with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Inject Sample: Inject the diluted sample into the HPLC system and record the peak area.

-

Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted solution. Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

2.2.2. UV-Visible Spectrophotometry Method

This method is applicable if 2-Amino-4,6-dimethylpyridine exhibits absorbance in the UV-Vis range and the chosen solvent is transparent in that region.[4]

Objective: To determine the concentration of 2-Amino-4,6-dimethylpyridine in a saturated solution by measuring its absorbance of light.

Procedure:

-

Prepare Saturated Solution: Follow steps 1-3 of the Equilibrium (Shake-Flask) Method.

-

Prepare Calibration Standards: Prepare a series of standard solutions of 2-Amino-4,6-dimethylpyridine of known concentrations in the solvent of interest.

-

Generate Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). Plot a graph of absorbance versus concentration to create a calibration curve that follows the Beer-Lambert law.[4]

-

Sample Analysis: Carefully withdraw a known volume of the clear, filtered supernatant. Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.[4]

-

Measure Absorbance: Measure the absorbance of the diluted solution at λmax.

-

Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted solution. Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.[4]

Data Presentation

The quantitative solubility data obtained should be summarized in a clear and structured table to facilitate easy comparison.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method Used |

| Hexane | 25 | Data to be determined | Data to be determined | Gravimetric |

| Toluene | 25 | Data to be determined | Data to be determined | Gravimetric |

| Ethanol | 25 | Data to be determined | Data to be determined | HPLC |

| Acetone | 25 | Data to be determined | Data to be determined | HPLC |

| Ethyl Acetate | 25 | Data to be determined | Data to be determined | UV-Vis |

| Dichloromethane | 25 | Data to be determined | Data to be determined | Gravimetric |

| Other Solvents | As required | Data to be determined | Data to be determined | Specify |

Visualizing the Experimental Workflow

The general workflow for determining the solubility of 2-Amino-4,6-dimethylpyridine can be visualized as follows:

Conclusion

References

An In-depth Technical Guide to the Tautomerism of 2-Amino-4,6-dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the prototropic tautomerism in 2-Amino-4,6-dimethylpyridine, a heterocyclic amine of significant interest in medicinal chemistry and materials science. An understanding of its tautomeric forms is critical for predicting its physicochemical properties, reaction mechanisms, and biological activity.

Introduction to Tautomerism in 2-Aminopyridines

Prototropic tautomerism involves the migration of a proton, resulting in two or more interconvertible constitutional isomers. In 2-aminopyridine and its derivatives, the principal tautomeric equilibrium exists between the amino and imino forms. The position of this equilibrium is influenced by factors such as substitution, solvent polarity, and temperature. For 2-Amino-4,6-dimethylpyridine, the two primary tautomers are the aromatic amino form and the non-aromatic imino form.

Tautomeric Forms of 2-Amino-4,6-dimethylpyridine

The tautomeric equilibrium of 2-Amino-4,6-dimethylpyridine is heavily skewed towards the amino form, which benefits from the energetic stability of the aromatic pyridine ring. The imino form, while less stable, can be transiently populated and may play a role in certain chemical reactions.

Quantitative Analysis of Tautomeric Equilibrium

The following table summarizes the calculated energetic parameters for the tautomerism of 2-amino-4-methylpyridine, which serves as a reliable model for 2-Amino-4,6-dimethylpyridine.

| Parameter | Value (kcal/mol) | Method | Reference |

| Relative Energy (Amino vs. Imino) | -13.60 | B3LYP/6-311++G(d,p) | [1][2] |

| Activation Energy (Proton Transfer) | 44.81 | B3LYP/6-311++G(d,p) | [1][2] |

| Activation Energy (Pyramidal Inversion at NH2) | 0.41 | B3LYP/6-311++G(d,p) | [1][2] |

Table 1: Calculated Energetic Parameters for the Tautomerism of 2-Amino-4-methylpyridine.

The substantial energy difference of 13.60 kcal/mol indicates that the amino tautomer is overwhelmingly favored in the gas phase.[1][2] This large energy gap suggests that the concentration of the imino tautomer is negligible under standard conditions.

Experimental Protocols for Tautomerism Analysis

The following sections detail the experimental methodologies that can be employed to study the tautomeric equilibrium of 2-Amino-4,6-dimethylpyridine. These protocols are based on established techniques for analyzing tautomerism in related heterocyclic compounds.

Computational Analysis Workflow

A robust computational approach is essential for understanding the energetics of the tautomeric system.

Methodology:

-

Structure Definition: Generate the 3D coordinates for both the amino and imino tautomers of 2-Amino-4,6-dimethylpyridine.

-

Geometry Optimization: Perform geometry optimization and frequency calculations for each tautomer using a suitable level of theory and basis set (e.g., Density Functional Theory with B3LYP functional and 6-311++G(d,p) basis set).[1]

-

Minimum Verification: Confirm that the optimized structures correspond to true energy minima by ensuring the absence of imaginary frequencies.

-

Transition State Search: Locate the transition state for the proton transfer between the tautomers using methods like Synchronous Transit-Guided Quasi-Newton (QST2/QST3) or the Berny algorithm.

-

Transition State Verification: Verify the transition state by identifying a single imaginary frequency corresponding to the proton transfer coordinate.[1]

-

Energy Calculation: Calculate the zero-point corrected electronic energies, enthalpies, and Gibbs free energies to determine the relative stabilities of the tautomers and the activation energy for their interconversion.

-

Spectroscopic Simulation: Simulate NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions for each tautomer to aid in the interpretation of experimental data.

Spectroscopic Analysis

Objective: To identify the predominant tautomeric form in the solid state and in solution by observing characteristic vibrational modes.

Experimental Protocol (based on analysis of 2-amino-4,6-dimethylpyrimidine[3]):

-

Instrumentation: A Bruker IFS 66V model FT-IR/FT-Raman spectrometer or equivalent.

-

FT-IR Sample Preparation (Solid State):

-

Thoroughly mix approximately 1-2 mg of 2-Amino-4,6-dimethylpyridine with 200-300 mg of dry, spectroscopic grade KBr powder in an agate mortar.

-

Press the mixture in a hydraulic press to form a transparent pellet.

-

-

FT-IR Data Acquisition:

-

Record the spectrum in the range of 4000-400 cm-1.

-

Use a globar source and a KBr beam splitter.

-

-

FT-Raman Sample Preparation: Place the solid sample directly in the sample holder.

-

FT-Raman Data Acquisition:

-

Record the spectrum in the Stokes region (4000-100 cm-1).

-

Use a 1064 nm Nd:YAG laser for excitation at a power of approximately 200 mW.[3]

-

-

Data Analysis:

-

Amino form: Look for characteristic N-H stretching vibrations of the primary amino group (typically two bands in the 3500-3300 cm-1 region) and the aromatic ring breathing modes.

-

Imino form: Look for the C=N stretching vibration and the N-H stretching of the secondary amine.

-

Objective: To determine the predominant tautomer in solution and to potentially quantify the tautomeric ratio.

Experimental Protocol:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of 2-Amino-4,6-dimethylpyridine in a deuterated solvent (e.g., CDCl3, DMSO-d6, CD3OD).

-

The choice of solvent is crucial, as it can influence the tautomeric equilibrium. A range of solvents with varying polarities should be used.

-

-

Data Acquisition:

-

Acquire 1H, 13C, and potentially 15N NMR spectra at a constant temperature (e.g., 298 K).

-

-

Data Analysis:

-

1H NMR: The amino tautomer will show a characteristic broad singlet for the -NH2 protons. The chemical shifts of the aromatic protons will also be indicative of the aromatic system. The imino tautomer would exhibit a different set of signals, including a signal for the N-H proton of the dihydropyridine ring.

-

13C NMR: The chemical shifts of the ring carbons can distinguish between the aromatic amino form and the non-aromatic imino form.

-

15N NMR: This technique is particularly sensitive to the chemical environment of the nitrogen atoms and can provide definitive evidence for the predominant tautomeric form.[4]

-

Objective: To qualitatively assess the tautomeric equilibrium based on the distinct electronic transitions of the tautomers.

Experimental Protocol (adapted from studies on 2-aminopyridine[5]):

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation:

-

Prepare a stock solution of 2-Amino-4,6-dimethylpyridine in a UV-grade solvent (e.g., isooctane, ethanol, acetonitrile).

-

Prepare a series of dilutions to obtain absorbance values in the linear range of the instrument (typically 0.1-1.0).

-

-

Data Acquisition:

-

Record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).

-

-

Data Analysis:

-

The aromatic amino form and the conjugated, non-aromatic imino form are expected to have different chromophores and thus different absorption maxima (λmax).

-

By comparing the spectrum of the sample to those of "fixed" amino (e.g., N,N,2-trimethyl-4,6-dimethylpyridin-2-amine) and imino (e.g., 1,2,4,6-tetramethyl-1,2-dihydropyridin-2-imine) derivatives, the relative contributions of each tautomer can be estimated.

-

Solvent-dependent studies can reveal shifts in the equilibrium. For instance, the addition of acids may stabilize the imino tautomer through protonation, leading to the appearance of new absorption bands.[5]

-

Conclusion

The tautomerism of 2-Amino-4,6-dimethylpyridine is overwhelmingly dominated by the aromatic amino form. This is supported by computational studies on closely related analogs which show a significant energy difference favoring the amino tautomer. While direct experimental quantification of the tautomeric equilibrium for this specific molecule is not extensively documented, the provided experimental protocols for computational analysis, FT-IR/Raman, NMR, and UV-Vis spectroscopy offer a robust framework for its comprehensive investigation. For drug development professionals and researchers, a thorough understanding and characterization of the tautomeric landscape of this and related compounds are crucial for accurate structure-activity relationship studies and the design of novel therapeutic agents.

References

- 1. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijera.com [ijera.com]

- 4. Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. academic.oup.com [academic.oup.com]

An In-depth Technical Guide on the Electronic Properties of 2-Amino-4,6-dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,6-dimethylpyridine, a substituted pyridine derivative, is a molecule of significant interest in medicinal chemistry and materials science. Its electronic properties are fundamental to understanding its reactivity, molecular interactions, and potential applications in areas such as drug design and organic electronics. This guide provides a comprehensive overview of the core electronic characteristics of 2-Amino-4,6-dimethylpyridine, amalgamating theoretical data from computational studies with proposed experimental protocols for validation.

Core Electronic Properties: A Tabulated Summary

The electronic properties of 2-Amino-4,6-dimethylpyridine have been primarily investigated through computational methods, particularly Density Functional Theory (DFT). These theoretical calculations provide valuable insights into the molecule's electronic structure.

| Property | Theoretical Value | Computational Method | Reference |

| Highest Occupied Molecular Orbital (HOMO) Energy | -5.544 eV | DFT/B3LYP/6-31G(d,p) | [1] |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | -0.087 eV | DFT/B3LYP/6-31G(d,p) | [1] |

| HOMO-LUMO Energy Gap (ΔE) | 5.457 eV | DFT/B3LYP/6-31G(d,p) | [1] |

| Ionization Potential (IP) | 5.544 eV | DFT (Koopmans' theorem, IP ≈ -EHOMO) | [1] |

| Electron Affinity (EA) | 0.087 eV | DFT (EA ≈ -ELUMO) | [1] |

| Dipole Moment (µ) | 1.92 D | Not Specified | [2] |

Note: The theoretical values presented above are derived from computational models and should be validated through experimental measurements.

Experimental Protocols for Electronic Property Determination

To complement the theoretical data, this section outlines detailed experimental protocols for determining the key electronic properties of 2-Amino-4,6-dimethylpyridine.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals, providing information about the electronic structure. Experimental studies have been conducted on 2-Amino-4,6-dimethylpyridine in various solvents, including water, n-hexane, ethanol, and methanol.[3]

Objective: To determine the absorption maxima (λmax) of 2-Amino-4,6-dimethylpyridine in different solvents, which correspond to electronic transitions.

Methodology:

-

Solution Preparation: Prepare a dilute solution of 2-Amino-4,6-dimethylpyridine (e.g., 1 x 10-5 M) in the desired spectroscopic grade solvent (e.g., ethanol, acetonitrile).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Sample Measurement: Fill a matched quartz cuvette with the prepared solution of 2-Amino-4,6-dimethylpyridine.

-

Spectral Acquisition: Scan the sample over a wavelength range of approximately 200-400 nm.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax). These values correspond to the energies of the electronic transitions.

When complexed with chloranilic acid, 2-Amino-4,6-dimethylpyridine exhibits new absorption bands in the visible region, with maxima at 535.5 nm in chloroform, 530.5 nm in ethanol, 529.5 nm in methanol, and 519.0 nm in acetonitrile, which are attributed to n-π* transitions within the charge-transfer complex.[1]

Cyclic Voltammetry (CV)

Objective: To determine the oxidation and reduction potentials of 2-Amino-4,6-dimethylpyridine, from which the HOMO and LUMO energy levels can be estimated.

Methodology:

-

Electrolyte Solution Preparation: Prepare a 0.1 M solution of a suitable supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF6), in a dry, aprotic solvent like acetonitrile (MeCN).

-

Analyte Solution Preparation: Dissolve a small amount of 2-Amino-4,6-dimethylpyridine (e.g., 1-5 mM) in the electrolyte solution.

-

Electrochemical Cell Setup:

-

Working Electrode: Glassy carbon electrode.

-

Reference Electrode: Ag/AgCl or a ferrocene/ferrocenium (Fc/Fc+) internal reference.

-

Counter Electrode: Platinum wire.

-

-

Deaeration: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

-

Cyclic Voltammogram Acquisition:

-

Scan the potential from an initial value where no faradaic current is observed towards a potential where oxidation or reduction occurs.

-

Reverse the scan direction back to the initial potential.

-

Typical scan rates range from 20 to 200 mV/s.

-

-

Data Analysis:

-

Determine the onset potentials for the first oxidation (Eoxonset) and first reduction (Eredonset) peaks.

-

Estimate the HOMO and LUMO energy levels using the following empirical formulas (referenced against Fc/Fc+, which is assumed to have an absolute energy level of -4.8 eV with respect to the vacuum level):

-

EHOMO (eV) = -[Eoxonset (V vs Fc/Fc+) + 4.8]

-

ELUMO (eV) = -[Eredonset (V vs Fc/Fc+) + 4.8]

-

-

Visualizations of Key Concepts

Molecular Structure and Electron Density

The distribution of electrons within the 2-Amino-4,6-dimethylpyridine molecule is crucial for its electronic properties. The following diagram illustrates the molecular structure and highlights the key functional groups that influence its electronic behavior.

References

An In-depth Technical Guide to 2-Amino-4,6-dimethylpyridine: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies for 2-Amino-4,6-dimethylpyridine. It details the seminal Chichibabin reaction, which marked its historical synthesis, and contrasts it with modern, high-yield industrial preparations. A thorough compilation of its physicochemical and spectroscopic properties is presented in tabular format for easy reference. Detailed experimental protocols for both historical and contemporary synthetic routes are provided, alongside visualizations of reaction pathways and workflows to facilitate a deeper understanding of this important heterocyclic amine.

Introduction

2-Amino-4,6-dimethylpyridine, also known as 6-amino-2,4-lutidine, is a heterocyclic amine that has found utility as a versatile building block in organic synthesis. Its bifunctional nature, possessing both a nucleophilic amino group and a basic pyridine nitrogen, makes it a valuable precursor in the development of pharmaceuticals and agrochemicals. This guide delves into the historical context of its discovery and traces the evolution of its synthesis to the present day.

Discovery and Historical Synthesis: The Chichibabin Reaction

The first synthesis of 2-Amino-4,6-dimethylpyridine is rooted in the broader discovery of direct amination of pyridines. In 1914, the Russian chemist Aleksei Chichibabin and his colleague O. A. Zeide reported a groundbreaking method for the direct introduction of an amino group onto the pyridine ring using sodium amide (NaNH₂).[1][2] This reaction, now famously known as the Chichibabin reaction, provided a direct pathway to 2-aminopyridine derivatives from their corresponding pyridines.[1][2][3]

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the powerful nucleophile, the amide anion (NH₂⁻), attacks the electron-deficient C2 position of the pyridine ring. This is followed by the elimination of a hydride ion, which then reacts with another molecule of sodium amide or ammonia to produce hydrogen gas, driving the reaction to completion.[2][4]

While the original 1914 publication does not explicitly detail the synthesis of 2-Amino-4,6-dimethylpyridine, the application of the Chichibabin reaction to substituted pyridines like 2,4,6-collidine (2,4,6-trimethylpyridine) would have been the logical and first route to this compound.

Historical Experimental Protocol: Chichibabin Amination of 2,4,6-Collidine (Representative)

The following is a representative experimental protocol for the Chichibabin reaction adapted for the synthesis of 2-Amino-4,6-dimethylpyridine from 2,4,6-collidine. Specific details for this exact transformation from early literature are scarce; therefore, this protocol is based on general procedures for the Chichibabin amination of alkylpyridines.

Reagents and Equipment:

-

2,4,6-Collidine

-

Sodium amide (NaNH₂)

-

Anhydrous toluene or xylene

-

Round-bottom flask equipped with a reflux condenser and a gas outlet

-

Heating mantle

-

Ammonium chloride solution (for quenching)

-

Apparatus for steam distillation

-

Separatory funnel

-

Drying agent (e.g., anhydrous potassium carbonate)

-

Distillation apparatus

Procedure:

-

A mixture of 2,4,6-collidine and a slight excess of powdered sodium amide is suspended in anhydrous toluene or xylene in a round-bottom flask.

-

The mixture is heated to reflux (typically 110-140 °C) with vigorous stirring. The reaction is monitored by the evolution of hydrogen gas.

-

After the evolution of hydrogen ceases (typically several hours), the reaction mixture is cooled to room temperature.

-

The reaction is cautiously quenched by the slow addition of an aqueous solution of ammonium chloride to decompose any unreacted sodium amide.

-

The resulting mixture is subjected to steam distillation to remove the solvent and any unreacted 2,4,6-collidine.

-

The aqueous residue, containing the sodium salt of 2-Amino-4,6-dimethylpyridine, is then extracted with a suitable organic solvent (e.g., diethyl ether or chloroform).

-

The combined organic extracts are dried over anhydrous potassium carbonate.

-

The solvent is removed by distillation, and the crude 2-Amino-4,6-dimethylpyridine can be further purified by vacuum distillation or recrystallization from a suitable solvent like hexane or a mixture of ether and petroleum ether.[5]

Modern Synthetic Methodologies

While the Chichibabin reaction was a landmark discovery, it often requires harsh reaction conditions and can suffer from side reactions.[2] Modern industrial synthesis has shifted towards more efficient and scalable methods. A prominent contemporary method involves the reaction of 3-aminocrotononitrile with acetic acid, followed by cyclization and subsequent removal of the nitrile group.[6]

Modern Experimental Protocol: Synthesis from 3-Aminocrotononitrile[6]

This method, detailed in a recent patent, offers high purity and a total yield of over 70%.[6]

Step 1: Synthesis of the Intermediate 6-Amino-2,4-dimethyl-3-pyridinecarbonitrile

-

In a 10L glass reaction kettle, add 6.4L of acetic acid at 20-25 °C with stirring.

-

Add 2.13 kg (25.9 mol) of 3-aminocrotonitrile in four portions of 0.53 kg every half hour.

-

After the addition is complete, slowly heat the mixture to 120-130 °C and maintain reflux with stirring for 2 hours.

-

Cool the reaction liquid to 70 °C and concentrate the acetic acid under reduced pressure until no more liquid distills.

-

Slowly add the concentrated solution to crushed ice, and while stirring, add a pH regulator (e.g., sodium hydroxide solution) to adjust the pH to 8-9, causing a solid to precipitate.

-

Filter the solid, wash the filter cake twice with pure water, and dry to obtain the intermediate, 6-amino-2,4-dimethyl-3-pyridinecarbonitrile.

Step 2: Synthesis of 2-Amino-4,6-dimethylpyridine

-

Prepare a solution of 98% concentrated sulfuric acid.

-

In batches, add the intermediate from Step 1 to the sulfuric acid solution every half hour. The molar ratio of concentrated sulfuric acid to the intermediate should be between 4:1 and 6:1.

-

After the addition is complete, heat the mixture to 160-180 °C and maintain for 24 hours.

-

Cool the reaction to 120 °C and quench by the dropwise addition of pure water.

-

Pour the reaction liquid into crushed ice and adjust the pH to 8-9 by the dropwise addition of a sodium hydroxide solution with stirring.

-

Extract the mixture multiple times with toluene.

-

Combine the upper organic phases, wash with saturated sodium chloride solution, dry with magnesium sulfate, filter, and concentrate to obtain the crude product.

-

Purify the crude product by reduced pressure solid distillation, collecting the fraction at 96-98 °C (at 5 mmHg).

-

Recrystallize the collected fraction from isopropyl ether to obtain high-purity white crystals of 2-Amino-4,6-dimethylpyridine.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Amino-4,6-dimethylpyridine is provided in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀N₂ | [7] |

| Molecular Weight | 122.17 g/mol | [7][8][9] |

| Appearance | White to off-white solid/powder | [9] |

| Melting Point | 63-64 °C | [1][9] |

| 63 °C | [8] | |

| Boiling Point | 235 °C | [1][9] |

| Solubility | Slightly soluble in water. Soluble in ethanol, ether, and chloroform. | |

| pKa (of conjugate acid) | ~9-10 |

Spectroscopic Data

The structural characterization of 2-Amino-4,6-dimethylpyridine is supported by various spectroscopic techniques.

| Spectroscopy | Key Data | Source(s) |

| ¹H NMR | (90 MHz, CDCl₃) δ (ppm): 6.35 (s, 1H, Ar-H), 6.13 (s, 1H, Ar-H), 4.4 (br s, 2H, NH₂), 2.325 (s, 3H, CH₃), 2.168 (s, 3H, CH₃) | [10] |

| ¹³C NMR | (CDCl₃) δ (ppm): 158.59, 156.32, 148.94, 114.40, 105.89, 23.80, 20.81 | [10] |

| IR Spectroscopy | Characteristic bands for N-H stretching and bending, and aromatic C-H and C=C stretching are expected. | [11] |

| Mass Spectrometry | Molecular ion peak (M⁺) expected at m/z = 122. | [7] |

Visualizations

Historical Synthesis Pathway: Chichibabin Reaction

Caption: Chichibabin amination of 2,4,6-collidine.